

Technical Guide: Synthesis and Characterization of CAS 2210-75-5

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Compound of Interest

Compound Name: 2-((3-Methoxyphenoxy)methyl)oxirane
CAS No.: 2210-75-5
Cat. No.: B2945379

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2-((3-Methoxyphenoxy)methyl)oxirane: A Critical Ranolazine Impurity Standard

Executive Summary

CAS Number: 2210-75-5 Chemical Name: **2-((3-Methoxyphenoxy)methyl)oxirane**

Synonyms: 3-Methoxyphenyl glycidyl ether; 1-(2,3-epoxypropoxy)-3-methoxybenzene; m-Glycidyl anisole. Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol

This technical guide details the synthesis, purification, and characterization of **2-((3-Methoxyphenoxy)methyl)oxirane**, a structural isomer of the primary intermediate used in the manufacturing of Ranolazine (an anti-anginal agent). While the Ranolazine process utilizes the ortho-isomer (Guaiacol glycidyl ether, CAS 2210-74-4), the meta-isomer (CAS 2210-75-5) is a critical impurity standard required for quality control (QC) and impurity profiling in pharmaceutical development. Its presence must be strictly monitored to ensure regulatory compliance (ICH Q3A/B).

Synthesis Strategy & Protocol

The synthesis of CAS 2210-75-5 follows a Williamson Ether Synthesis pathway. The reaction involves the nucleophilic attack of the phenoxide ion (generated from 3-methoxyphenol) on the electrophilic carbon of epichlorohydrin.

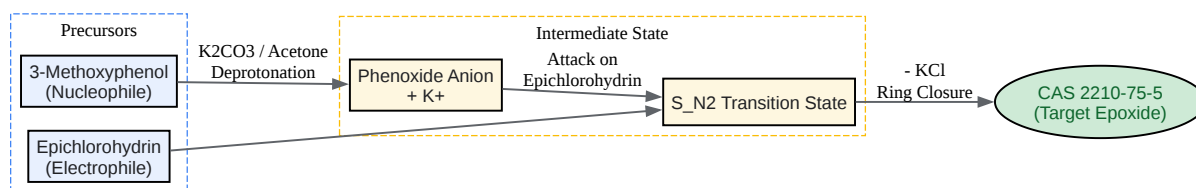
2.1 Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage, revealing two precursors:

- Nucleophile: 3-Methoxyphenol (Resorcinol monomethyl ether).
- Electrophile: Epichlorohydrin (1-chloro-2,3-epoxypropane).

2.2 Reaction Mechanism

- Deprotonation: A base (K_2CO_3 or $NaOH$) deprotonates the phenol to form the phenoxide anion.
- Nucleophilic Substitution (S_N2): The phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride ion.
 - Note: While direct displacement is the primary pathway, a secondary pathway involves epoxide ring opening followed by ring closure (dehydrochlorination). Using excess epichlorohydrin suppresses oligomerization.



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Figure 1: Mechanistic pathway for the synthesis of 2-((3-Methoxyphenoxy)methyl)oxirane.

2.3 Experimental Protocol (Optimized for High Purity)

This protocol prioritizes purity for use as an analytical standard.

Reagents:

- 3-Methoxyphenol (1.0 eq)
- Epichlorohydrin (5.0 eq) – Excess acts as solvent and prevents polymerization.
- Potassium Carbonate (K_2CO_3) (2.0 eq) – Anhydrous, finely ground.
- Solvent: Acetone (Reagent Grade) or Acetonitrile.

Step-by-Step Procedure:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
- Charging: Add 3-Methoxyphenol (12.4 g, 100 mmol) and Acetone (150 mL). Stir until dissolved.
- Base Addition: Add anhydrous K_2CO_3 (27.6 g, 200 mmol). The mixture will become a suspension.
- Electrophile Addition: Add Epichlorohydrin (46.3 g, 500 mmol) dropwise over 15 minutes.
- Reflux: Heat the mixture to reflux (approx. 60°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.
 - Endpoint: Disappearance of 3-methoxyphenol.
- Workup:
 - Cool to room temperature.^[1]
 - Filter off the inorganic salts (KCl, excess K_2CO_3).

- Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove acetone and excess epichlorohydrin.
- Purification:
 - Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
 - Dry over Na_2SO_4 , filter, and concentrate.
 - Distillation: Purify the crude oil via vacuum distillation (bp ~140-145°C at 2 mmHg) OR
 - Column Chromatography: Silica gel (100-200 mesh), eluting with Hexane:EtOAc (9:1).

Characterization & Analysis

Trustworthy characterization is essential to validate the identity of the synthesized impurity standard.

3.1 NMR Spectroscopy

The meta-substitution pattern is distinct from the ortho-isomer (Ranolazine intermediate).

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------------------------|--------------------------|-------------|-----------------------------------|
| Ar-H | 7.15 – 7.22 | Triplet (t) | 1H | H-5 (Meta ring proton) |
| Ar-H | 6.48 – 6.58 | Multiplet (m) | 3H | H-2, H-4, H-6 (Ortho/Para to OMe) |
| O-CH ₂ | 4.18 | Doublet of Doublets (dd) | 1H | Glycidyl ether methylene (Ha) |
| O-CH ₂ | 3.92 | Doublet of Doublets (dd) | 1H | Glycidyl ether methylene (Hb) |
| OCH ₃ | 3.79 | Singlet (s) | 3H | Methoxy group |
| Epoxide-CH | 3.32 – 3.38 | Multiplet (m) | 1H | Methine proton of epoxide ring |
| Epoxide-CH ₂ | 2.88 | Triplet (t) | 1H | Terminal epoxide proton (trans) |
| Epoxide-CH ₂ | 2.74 | Doublet of Doublets (dd) | 1H | Terminal epoxide proton (cis) |

Causality in Data:

- The 7.15 ppm triplet is characteristic of the meta-isomer (proton flanked by two carbons, neither directly attached to oxygen). In the ortho-isomer (Guaiacol), the splitting pattern is more complex (4 distinct environments).
- The 3.79 ppm singlet confirms the integrity of the methoxy group.

3.2 Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Observed Peak: m/z 181.1 [M+H]⁺; 203.1 [M+Na]⁺

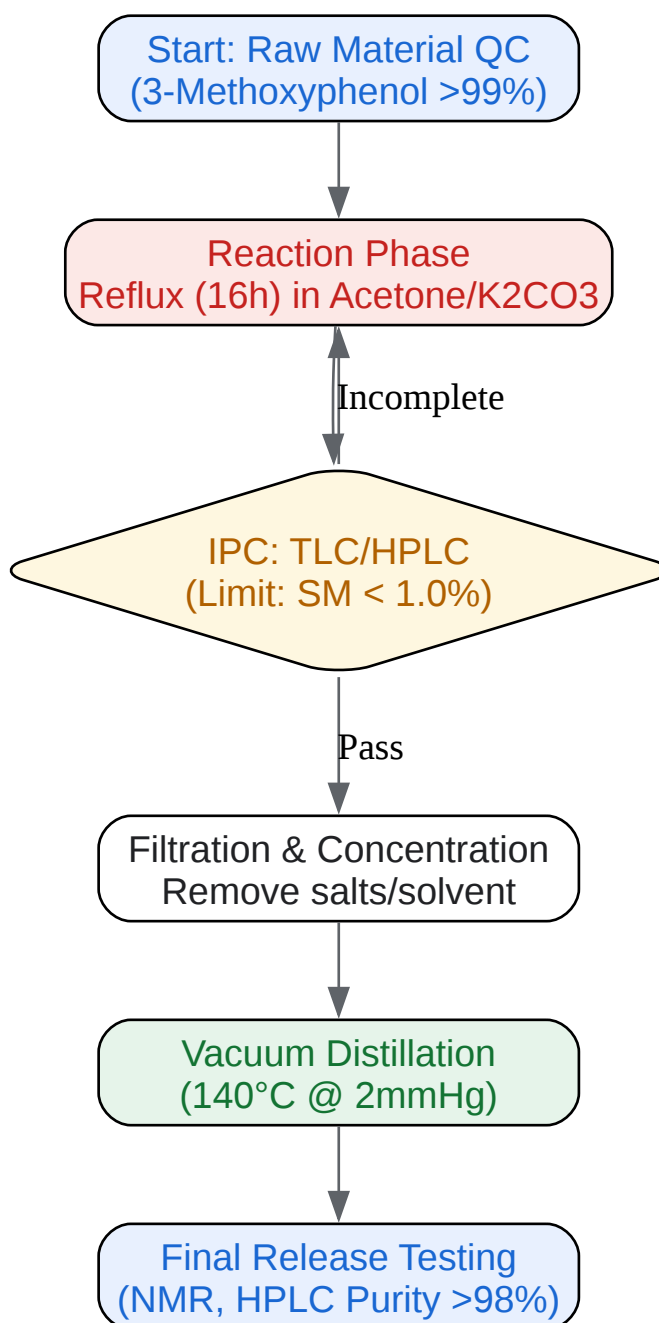
- Interpretation: Confirms molecular weight of 180.20.

3.3 Infrared Spectroscopy (FT-IR)

- 1260 cm^{-1} : C–O–C asymmetric stretch (Aryl alkyl ether).
- 915 cm^{-1} : Epoxide ring deformation (Characteristic "breathing" mode).
- 1600, 1500 cm^{-1} : Aromatic C=C skeletal vibrations.

Process Workflow & Quality Control

The following workflow ensures the reproducibility required for generating reference standards.



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Figure 2: Operational workflow for the synthesis and isolation of CAS 2210-75-5.

Safety & Handling (MSDS Highlights)

- Hazard Class: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1).

- Genotoxicity: Epoxides are potential alkylating agents. Handle in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the diol.

References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93677 (Isomer Analog). Retrieved from [\[Link\]](#)
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